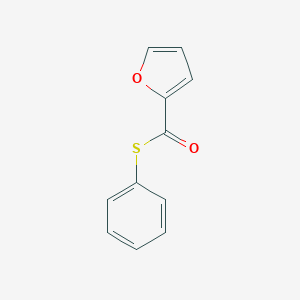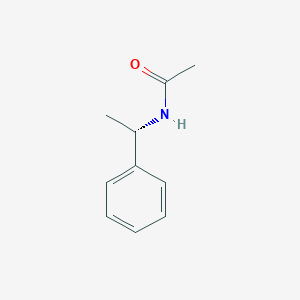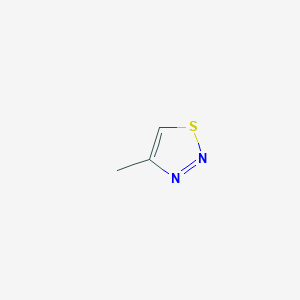
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine is a complex organic compound that features a guanidine group attached to a pyrimidine ring and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-hydroxy-6-methylpyrimidine, the ring can be constructed through cyclization reactions.
Introduction of the Guanidine Group: The guanidine moiety can be introduced via nucleophilic substitution reactions using reagents like guanidine hydrochloride.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as an enzyme inhibitor or a receptor ligand.
Medicine
In medicinal chemistry, 1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine might be explored for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
類似化合物との比較
Similar Compounds
Guanidine Derivatives: Compounds like aminoguanidine and methylguanidine.
Pyrimidine Derivatives: Compounds such as cytosine and thymine.
Nitrophenyl Derivatives: Compounds like nitrobenzene and dinitrophenol.
Uniqueness
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
特性
CAS番号 |
16018-53-4 |
|---|---|
分子式 |
C12H12N6O3 |
分子量 |
288.26 g/mol |
IUPAC名 |
2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C12H12N6O3/c1-7-6-10(19)16-12(14-7)17-11(13)15-8-2-4-9(5-3-8)18(20)21/h2-6H,1H3,(H4,13,14,15,16,17,19) |
InChIキー |
NPIHUYPZBAYBCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-] |
異性体SMILES |
CC1=CC(=O)N=C(N1)/N=C(/N)\NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-] |
同義語 |
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















